molecular formula C19H17NO4 B5643423 N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5643423
M. Wt: 323.3 g/mol
InChI Key: SXZAOZPCSWTVPI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-derived carboxamide characterized by a 2H-chromene (coumarin) backbone substituted with a methoxy group at position 6, a keto group at position 2, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 2-ethylphenyl group. This structural framework places it within a broader class of bioactive coumarin derivatives, which are often explored for pharmacological applications due to their diverse electronic and steric properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-12-6-4-5-7-16(12)20-18(21)15-11-13-10-14(23-2)8-9-17(13)24-19(15)22/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZAOZPCSWTVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b)

  • Substituent : The phenyl group at the carboxamide nitrogen contains a carboxylic acid (-COOH) at position 2.
  • Synthesis : Yields of 69% (Method A) and 59% (Method B), recrystallized from butan-1-ol .
  • Physical Properties : Melting point 124–125°C.
  • Spectroscopy :
    • ¹H-NMR : δ 8.89 (s, H-4), 13.20 (s, NH).
    • IR : Peaks at 3287 cm⁻¹ (NH), 1726–1675 cm⁻¹ (C=O stretches).
  • Elemental Analysis : Slight deviations in carbon and nitrogen content (e.g., found C: 64.00 vs. calculated 63.72) .

N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Substituent : A 3-chloro-2-methylphenyl group introduces halogen and alkyl moieties.
  • Impact: Chlorine enhances electronegativity and may improve binding to hydrophobic targets.

N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Substituent : Two methoxy groups at positions 2 and 4 on the phenyl ring.
  • Physicochemical Data: Molecular Formula: C₁₉H₁₇NO₆. Density: 1.337 g/cm³ (predicted). Boiling Point: 630.8°C (predicted). pKa: 10.73 (predicted), indicating moderate basicity .

N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Substituent : Two benzyl groups on the carboxamide nitrogen.
  • Impact : Increased lipophilicity due to aromatic benzyl groups, which could enhance membrane permeability but reduce solubility .

Comparative Data Table

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features
N-(2-Carboxyphenyl)-6-methoxy-... (36b) 2-COOH C₁₈H₁₃NO₆ 339.31 124–125 IR: 3287 cm⁻¹ (NH)
N-(3-Chloro-2-methylphenyl)-6-methoxy-... 3-Cl, 2-CH₃ C₁₈H₁₄ClNO₄ 343.76 Not reported Not available
N-(2,4-Dimethoxyphenyl)-6-methoxy-... 2,4-OCH₃ C₁₉H₁₇NO₆ 355.34 Not reported pKa: 10.73
N,N-Dibenzyl-6-methoxy-... N,N-Dibenzyl C₂₅H₂₁NO₄ 405.44 Not reported MDL: MFCD01953697

Key Findings and Implications

Halogenated derivatives (e.g., 3-chloro substitution) may enhance stability and bioactivity through hydrophobic interactions .

Synthesis and Characterization :

  • Higher yields (e.g., 69% for 36b) correlate with simpler substituents, while bulky groups (e.g., dibenzyl) may complicate synthesis .
  • Predicted physicochemical properties (e.g., pKa, density) aid in rational drug design but require experimental validation .

Gaps in Data: Limited information on the target compound’s synthesis and biological activity necessitates further study. Melting points and solubility data for several analogs are unavailable, highlighting the need for comprehensive characterization.

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